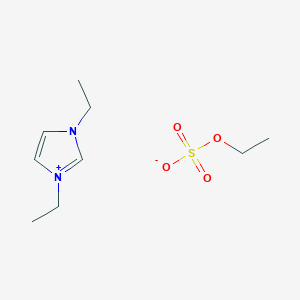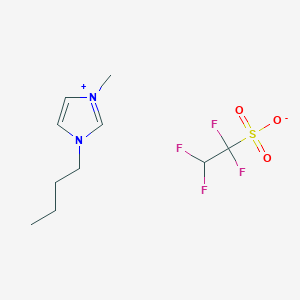
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyphenylmagnesium bromide (2-PPB) is a reagent used in organic synthesis and in the laboratory. It is a Grignard reagent, which is a type of organometallic compound used as a nucleophile in synthetic organic chemistry. 2-PPB is a colorless liquid which is soluble in most organic solvents, and is relatively stable under normal laboratory conditions. It is used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds.
科学研究应用
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in a variety of scientific research applications, including the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds, as well as in the synthesis of polymers and other materials. Additionally, this compound is used in the synthesis of fluorescent dyes and other fluorescent compounds.
作用机制
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles such as aldehydes and ketones. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of a new bond between the two. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is a relatively stable compound under normal laboratory conditions, and is not known to be toxic or hazardous.
实验室实验的优点和局限性
One of the major advantages of using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments is its versatility. It can be used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds. Additionally, it is relatively stable under normal laboratory conditions, and is not known to be toxic or hazardous.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and so it must be used in an organic solvent such as THF. Additionally, it is not very reactive at room temperature, and so it must be heated to higher temperatures in order to facilitate the reaction.
未来方向
There are a number of potential future directions for the use of 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it could be used in the synthesis of new materials, such as polymers or nanomaterials. Additionally, it could be used in the synthesis of new pharmaceuticals and other bioactive compounds. Furthermore, it could be used in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, it could be used in the synthesis of new catalysts for organic synthesis and other chemical reactions.
合成方法
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is typically synthesized by the reaction of phenol and magnesium bromide in tetrahydrofuran (THF). This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out at room temperature, and the product is typically distilled off as a colorless liquid.
属性
IUPAC Name |
magnesium;phenoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBKIAQFISRRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)
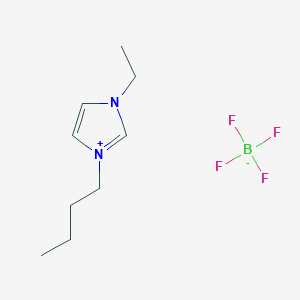



![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)

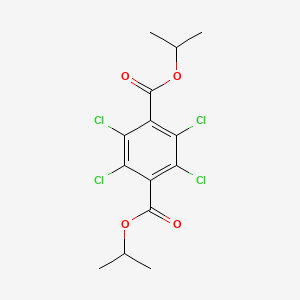
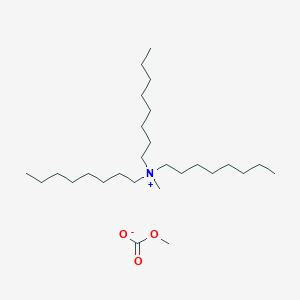
![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)
